4-Ethyl-1,3-dioxolan-2-one, commonly known as 1,2-butylene carbonate (1,2-BC), is a cyclic carbonate and polar aprotic solvent characterized by its high boiling point, moderate viscosity, and robust electrochemical profile . In procurement and material selection contexts, 1,2-BC is primarily evaluated as a functional alternative to industry-standard cyclic carbonates like propylene carbonate (PC) and ethylene carbonate (EC) [1]. It offers distinct quantitative advantages in oxidative stability, gas solubility, and spectroscopic clarity, making it a highly specialized solvent for high-voltage electric double-layer capacitors (EDLCs), transition metal-catalyzed hydroformylation, and advanced electrolyte solvation research [2].
While propylene carbonate (PC) and ethylene carbonate (EC) are ubiquitous in standard battery and solvent applications, substituting them for 1,2-butylene carbonate creates specific performance bottlenecks in advanced systems. In high-voltage supercapacitors, PC lacks the oxidative stability required to push operative cell potentials beyond 3.0 V, leading to premature electrolyte degradation [1]. In catalytic hydrogenation and hydroformylation, PC exhibits significantly lower hydrogen gas solubility, which limits reaction kinetics and throughput[2]. Furthermore, in analytical workflows studying lithium solvation shells via time-resolved infrared spectroscopy, both EC and PC suffer from Fermi resonances in the carbonyl stretch region that obscure critical structural data—a limitation bypassed entirely by the distinct molecular asymmetry of 1,2-BC [3].
When formulated with pyrrolidinium-based salts (e.g., 1.5 M Pyr14BF4), 1,2-butylene carbonate demonstrates higher oxidative stability than standard propylene carbonate electrolytes. This stability allows electric double-layer capacitors (EDLCs) to operate at elevated potentials up to 3.15 V, achieving 90% capacitance retention after 500 hours of floating [1].
| Evidence Dimension | Operative cell potential and capacitance retention |
| Target Compound Data | Enables 3.15 V operative potential with 90% retention at 500 h |
| Comparator Or Baseline | Propylene carbonate (PC) degrades at lower oxidative potentials |
| Quantified Difference | Extension of the stable voltage window to 3.15 V |
| Conditions | 1.5 M Pyr14BF4 electrolyte in EDLCs at room temperature |
Procuring 1,2-BC allows energy storage developers to safely increase the energy density of high-voltage supercapacitors without sacrificing cycle life.
For transition metal-catalyzed reactions requiring dissolved gases, 1,2-butylene carbonate provides a higher gas uptake capacity than propylene carbonate. Experimental thermodynamic data reveals that the solubility of hydrogen in 1,2-BC is approximately 30% higher than in PC under comparable elevated pressures and temperatures [1].
| Evidence Dimension | Hydrogen gas solubility (molality) |
| Target Compound Data | 0.145 kg·mol−1 at 323.1 K and 9.27 MPa |
| Comparator Or Baseline | Propylene carbonate (PC) baseline |
| Quantified Difference | Approximately 30% higher hydrogen molality in 1,2-BC |
| Conditions | Elevated pressures (7-14 MPa) and temperatures (up to 323.1 K) |
Higher gas solubility directly translates to faster reaction kinetics in catalytic hydrogenation and hydroformylation processes, reducing cycle times in chemical manufacturing.
In the study of lithium-ion solvation structures, cyclic carbonates serve as necessary model solvents. However, ethylene carbonate (EC) and propylene carbonate (PC) exhibit severe Fermi resonances in the carbonyl stretch region, which complicate time-dependent infrared spectroscopy. 1,2-Butylene carbonate possesses a similar dielectric constant to EC and PC but is uniquely free of these Fermi resonances, allowing for unobstructed observation of ion-dipole interactions [1].
| Evidence Dimension | Spectral clarity in the carbonyl stretch region |
| Target Compound Data | Yields clear, interpretable carbonyl stretch signals without interference |
| Comparator Or Baseline | EC and PC exhibit obscuring Fermi resonances |
| Quantified Difference | Complete elimination of Fermi resonance interference in the target region |
| Conditions | Time-dependent infrared spectroscopy of LiPF6 solvation shells |
For analytical laboratories studying electrolyte dynamics, 1,2-BC functions as an indispensable model solvent that provides baseline structural data impossible to obtain with EC or PC.
Leveraging its higher oxidative stability compared to propylene carbonate, 1,2-butylene carbonate is utilized for formulating advanced EDLC electrolytes. When paired with pyrrolidinium salts, it enables devices to operate safely at potentials up to 3.15 V, supporting the development of higher-energy-density supercapacitors for grid and automotive applications [1].
Because 1,2-BC dissolves approximately 30% more hydrogen gas than propylene carbonate under pressure, it is deployed as a specialized solvent for biphasic catalysis, hydroformylation, and asymmetric hydrogenation. This enhanced gas uptake accelerates reaction kinetics and improves throughput in fine chemical synthesis[2].
In fundamental R&D regarding lithium-ion battery mechanisms, 1,2-BC serves as the primary cyclic carbonate model solvent for time-resolved infrared spectroscopy. Its lack of Fermi resonances in the carbonyl region allows researchers to accurately map contact ion pairs and solvation shell rigidity, providing data necessary for designing next-generation electrolyte formulations [3].
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